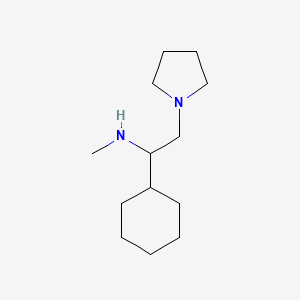
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine
Übersicht
Beschreibung
1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine (also known as CPMA) is a synthetic organic compound belonging to the class of heterocyclic compounds. CPMA is a cyclic amine, containing a nitrogen atom bound to four carbon atoms in a ring structure. It is a white, crystalline solid with a molecular weight of 214.3 g/mol. CPMA is used in research studies as a tool to investigate the physiological and biochemical effects of cyclic amines on living organisms.
Wissenschaftliche Forschungsanwendungen
Enamine Chemistry and Synthesis
Cyclohexanone and its derivatives, including (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, are pivotal in enamine chemistry. They are transformed into enaminones through acylation and condensation reactions, as explored by Carlsson and Lawesson (1982). This process, involving ethyl chloroformate and secondary amines like pyrrolidine, leads to the synthesis of various compounds such as 1-cyclohexen-1-carboxaldehyde and 1-(1-cyclohexene-1-methyl)pyrrolidine. The reduction of these enaminones with agents like LAH (Lithium Aluminium Hydride) and NaBH4 (Sodium Borohydride) results in a range of products, demonstrating the versatility of cyclohexanone derivatives in organic synthesis (Carlsson & Lawesson, 1982).
Asymmetric Transformation in Organic Synthesis
Asami and Kirihara (1987) highlighted the role of chiral lithium amides, derived from compounds like lithium cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamide, in the asymmetric transformation of symmetrical epoxides to optically active allylic alcohols. This study illustrates the application of cyclohexyl-based compounds in obtaining enantiomers of significant organic molecules, showcasing their importance in achieving stereochemical control in organic reactions (Asami & Kirihara, 1987).
Applications in Catalysis and Material Science
The study by Fernandez et al. (2009) on a vanadyl complex using a ligand closely related to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine reveals its potential in catalysis and material science. The compound, employed in the oxidation of bromide and hydrocarbons, demonstrates the application of such complexes in catalytic processes, highlighting the broad scope of cyclohexyl and pyrrolidine derivatives in chemical research (Fernandez et al., 2009).
Novel Synthetic Pathways and Chemical Transformations
Research by Schroeder et al. (1992) on the synthesis of various 3‐(1‐aminoethyl)pyrrolidines, using intermediates similar to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, underlines its significance in creating novel synthetic pathways. These compounds serve as crucial intermediates for developing quinolone antibacterials, indicating the compound's relevance in pharmaceutical synthesis (Schroeder et al., 1992).
Reductive Amination and Biomass Conversion
Vidal et al. (2015) explored the reductive amination of ethyl levulinate with amines, including those related to (1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine, for producing N-substituted-5-methyl-2-piyrrolidones. This research is pivotal in demonstrating the use of cyclohexyl and pyrrolidine derivatives in converting biomass into valuable chemicals, showcasing their application in sustainable chemistry and green technology (Vidal et al., 2015).
Eigenschaften
IUPAC Name |
1-cyclohexyl-N-methyl-2-pyrrolidin-1-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2/c1-14-13(11-15-9-5-6-10-15)12-7-3-2-4-8-12/h12-14H,2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVKQGXQHOCVNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CN1CCCC1)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00660704 | |
| Record name | 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclohexyl-2-pyrrolidin-1-yl-ethyl)-methyl-amine | |
CAS RN |
672310-00-8 | |
| Record name | 1-Cyclohexyl-N-methyl-2-(pyrrolidin-1-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00660704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





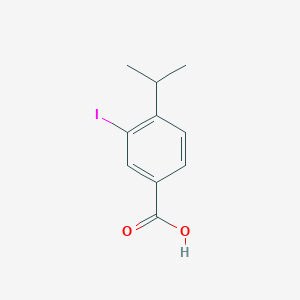
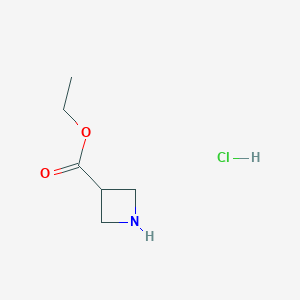
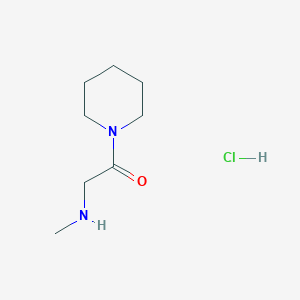
![4-{[(2,6-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1451336.png)
![5-Propyl-1,3-dithiolo[4,5-d][1,3]dithiole-2-thione](/img/structure/B1451338.png)
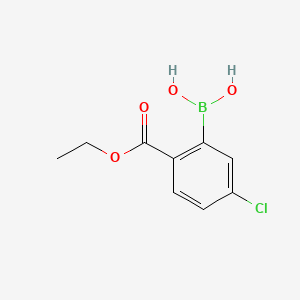
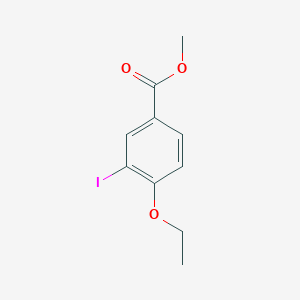
![[4-(Methylsulfonyl)-2-nitrophenyl]methanol](/img/structure/B1451343.png)
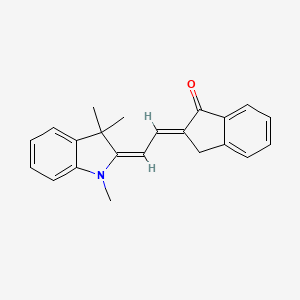
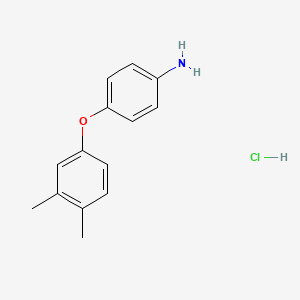
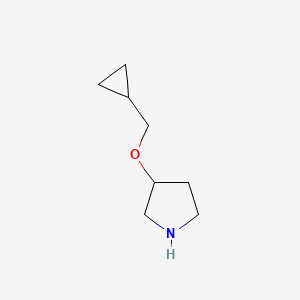
![(2S,4S,4aS,6S,8aS)-2,6-diphenyltetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4-carbaldehyde hydrate](/img/structure/B1451351.png)